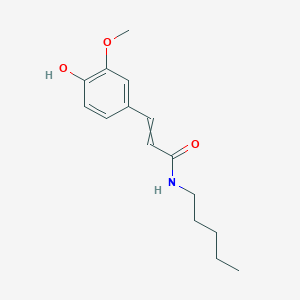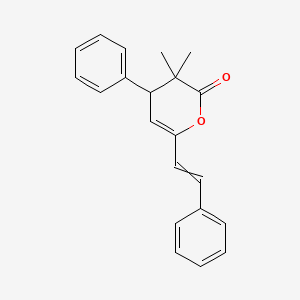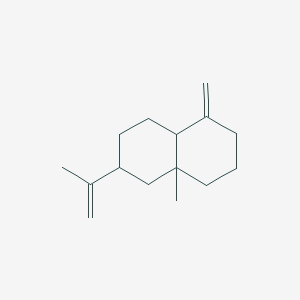
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene: is a complex organic compound with a unique structure. It is also known by other names such as Naphthalene, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-1-methylene-7-(1-methylethenyl)- . This compound is part of the naphthalene family and is characterized by its octahydro structure, which means it is a fully hydrogenated form of naphthalene.
Métodos De Preparación
The synthesis of 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene involves several steps. One common method is through the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, where reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used to introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene include:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares a similar structure but differs in the position and type of substituents.
4,11-Selinadiene: Another related compound with a similar octahydro naphthalene core but different functional groups.
The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which can influence its reactivity and applications.
Propiedades
Número CAS |
826337-59-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
8a-methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-8-14-12(3)6-5-9-15(14,4)10-13/h13-14H,1,3,5-10H2,2,4H3 |
Clave InChI |
HKHIRDBEBCMFTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2C(=C)CCCC2(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


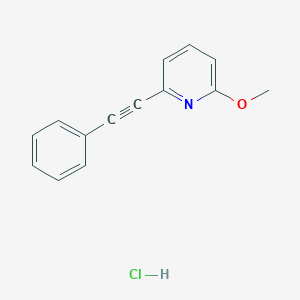
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
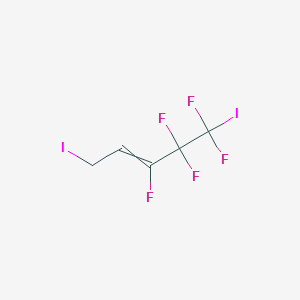
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)

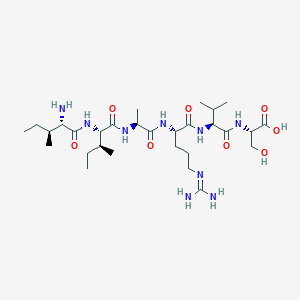
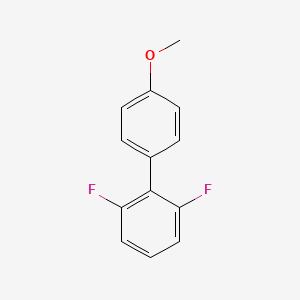
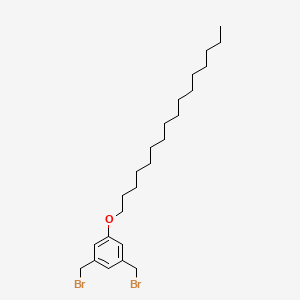
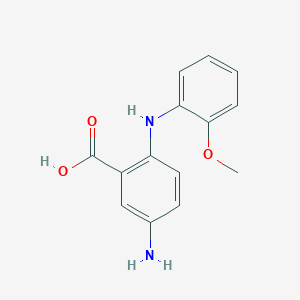
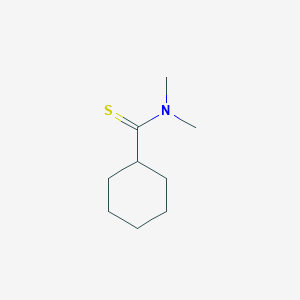
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
